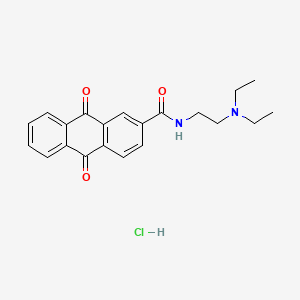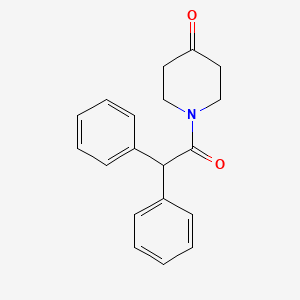
1-(2,2-diphenylacetyl)-4-Piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Diphenylacetyl)-4-Piperidinone is a chemical compound with the molecular formula C20H21NO2 It is known for its unique structure, which includes a piperidinone ring substituted with a diphenylacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2,2-Diphenylacetyl)-4-Piperidinone can be synthesized through several methods. One common approach involves the reaction of 2,2-diphenylacetic acid with piperidinone under specific conditions. The reaction typically requires a dehydrating agent such as thionyl chloride to form the corresponding acid chloride, which then reacts with piperidinone to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-Diphenylacetyl)-4-Piperidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinone ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of diphenylacetic acid derivatives.
Reduction: Formation of diphenylmethanol derivatives.
Substitution: Formation of various substituted piperidinone derivatives.
Aplicaciones Científicas De Investigación
1-(2,2-Diphenylacetyl)-4-Piperidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(2,2-diphenylacetyl)-4-Piperidinone involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-(2,2-Diphenylacetyl)-4-Methylpiperidine: Similar structure but with a methyl group on the piperidine ring.
1-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-3-buten-2-ol: Contains a piperazine ring and a butenol side chain.
Uniqueness
1-(2,2-Diphenylacetyl)-4-Piperidinone is unique due to its specific substitution pattern and the presence of the diphenylacetyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
161491-32-3 |
|---|---|
Fórmula molecular |
C19H19NO2 |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
1-(2,2-diphenylacetyl)piperidin-4-one |
InChI |
InChI=1S/C19H19NO2/c21-17-11-13-20(14-12-17)19(22)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18H,11-14H2 |
Clave InChI |
PBMYESCCTMNAHJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1=O)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




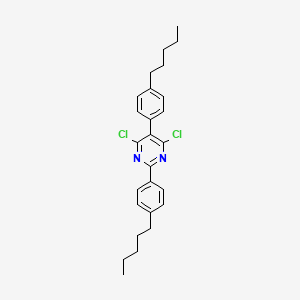

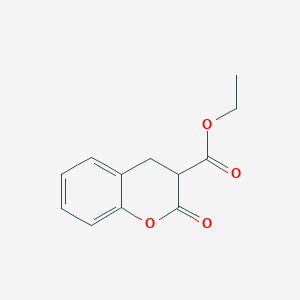
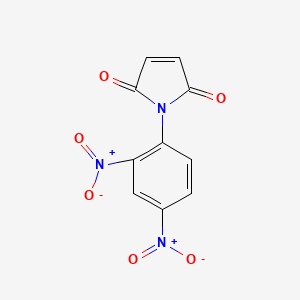
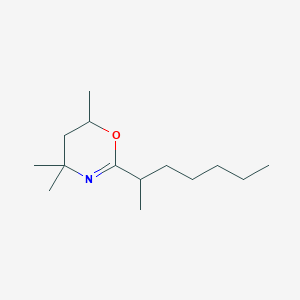
![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)

![N-[tris(4-phenylphenyl)methyl]benzenesulfonamide](/img/structure/B13999455.png)

![(4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13999465.png)
